2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide
Overview
Description
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a prop-2-en-1-yl group and a glycine derivative attached to it, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide typically involves multiple steps, starting with the preparation of the glycine derivative. The process includes:
N-Alkylation: The glycine derivative is alkylated with 3-fluorophenyl and methylsulfonyl groups.
Amidation: The alkylated glycine derivative is then reacted with benzoyl chloride to form the benzamide core.
Allylation: Finally, the benzamide is allylated with prop-2-en-1-yl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or allyl derivatives.
Scientific Research Applications
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide
- **2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide
Uniqueness
2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(prop-2-en-1-yl)benzamide stands out due to its specific substitution pattern and the presence of the prop-2-en-1-yl group, which may confer unique chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-3-11-21-19(25)16-9-4-5-10-17(16)22-18(24)13-23(28(2,26)27)15-8-6-7-14(20)12-15/h3-10,12H,1,11,13H2,2H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRITZAGZPLOCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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